molecular formula C14H10ClFO3 B6404111 2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid CAS No. 1261954-50-0

2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6404111
CAS No.: 1261954-50-0
M. Wt: 280.68 g/mol
InChI Key: KJBHGQLKJAVKCX-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a methoxybenzoic acid derivative followed by a coupling reaction with a chloro-fluorophenyl derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for various substitution reactions, including nucleophilic aromatic substitution (NAS) and electrophilic aromatic substitution (EAS).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

  • 2-Chloro-5-(3-fluorophenyl)-3-methoxypyridine
  • 3-Chloro-5-fluorophenylboronic acid
  • 2-(3-Chloro-5-fluorophenyl)acetic acid

Comparison: 2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHGQLKJAVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690515
Record name 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-50-0
Record name 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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